tert-Butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate

Description

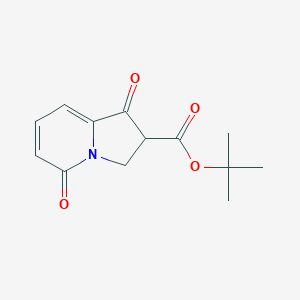

tert-Butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate (CAS: 2228664-35-3) is a heterocyclic compound featuring a fused bicyclic structure comprising a pyrrolidine and pyridine ring system. Its molecular formula is C₁₃H₁₅NO₄, with a molecular weight of 249.3 g/mol, and it is characterized by two ketone groups at positions 1 and 5, along with a tert-butyl ester moiety at position 2 . This compound is recognized as a versatile small-molecule scaffold in medicinal and synthetic chemistry due to its rigid bicyclic framework, which facilitates structural diversification for drug discovery and material science applications. It is commercially available with a purity of ≥95% and is offered in quantities ranging from 50 mg to 500 mg .

Properties

IUPAC Name |

tert-butyl 1,5-dioxo-2,3-dihydroindolizine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-13(2,3)18-12(17)8-7-14-9(11(8)16)5-4-6-10(14)15/h4-6,8H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDLIKRVORAUSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CN2C(=O)C=CC=C2C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indolizine core, followed by functionalization to introduce the tert-butyl ester group. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .

Chemical Reactions Analysis

tert-Butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or organometallic compounds.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of indolizine compounds exhibit promising antitumor properties. Specifically, tert-butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate has been studied for its potential to inhibit tumor cell proliferation. In vitro studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and growth .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains. Studies have reported that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membrane integrity and interfering with metabolic processes .

Organic Synthesis

Building Block for Complex Molecules

tert-Butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate serves as an important building block in organic synthesis. It is utilized in the synthesis of more complex heterocyclic compounds and can be transformed into various derivatives through functional group modifications. This versatility makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .

Synthesis of Novel Compounds

The compound has been employed in the synthesis of novel indolizine derivatives that exhibit enhanced biological activities. Researchers have explored its reactivity in cycloaddition reactions and as a precursor for constructing larger polycyclic systems. Such transformations are crucial for developing new therapeutic agents with improved efficacy .

Materials Science

Polymer Chemistry

In materials science, tert-butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate is being investigated for its potential use in polymer synthesis. Its ability to participate in radical polymerization reactions opens avenues for creating new polymers with tailored properties. These polymers could find applications in coatings, adhesives, and other advanced materials .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antitumor Activity | Evaluated the effects on cancer cell lines | Induced apoptosis via specific signaling pathways |

| Antimicrobial Activity Assessment | Tested against various bacterial strains | Significant inhibition of both Gram-positive and Gram-negative bacteria |

| Organic Synthesis Research | Explored its use as a building block | Enabled synthesis of complex heterocycles with improved biological activity |

Mechanism of Action

The mechanism of action of tert-Butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate, a comparative analysis with structurally related compounds is provided below.

Table 1: Structural and Physicochemical Comparison

*Estimated based on formula.

Key Comparative Insights

Structural Complexity and Functional Groups

- The target compound contains a 1,5-diketone system within its tetrahydroindolizine core, which enhances its rigidity and electronic diversity compared to 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylic acid (single ketone). The tert-butyl ester group improves solubility in organic solvents, whereas the carboxylic acid derivative may exhibit polar reactivity .

- In contrast, (E)-tert-butyl 6-(3-((methylsulfonyl)oxy)prop-1-en-1-yl)-1H-indole-1-carboxylate () features an indole core with a mesylate leaving group, enabling nucleophilic substitution reactions. While structurally distinct, its tert-butyl ester group parallels the solubility advantages seen in the target compound .

Synthetic Utility The 1,5-diketone moiety in the target compound allows for selective functionalization at multiple positions, making it a preferred scaffold for derivatization. The mesylate-containing indole derivative () serves as a reactive intermediate for cross-coupling or alkylation, whereas the target compound’s applications focus on structural elaboration rather than direct substitution .

Commercial Availability and Cost

- The target compound is priced at €496.00/50 mg and €1,350.00/500 mg , reflecting its specialized role in research. The 8-oxo-carboxylic acid derivative is offered at lower quantities (100 mg) with similar pricing tiers, suggesting comparable demand .

Biological Activity

tert-Butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate is a synthetic compound belonging to the indolizine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by its indolizine core structure, which includes a fused pyrrole and pyridine ring system. The presence of the tert-butyl ester group enhances its solubility and stability, making it suitable for various biological studies.

| Property | Value |

|---|---|

| Molecular Formula | C13H15NO4 |

| Molecular Weight | 245.26 g/mol |

| CAS Number | 2228664-35-3 |

| IUPAC Name | tert-butyl 1,5-dioxo-2,3-dihydroindolizine-2-carboxylate |

Biological Activity

Research indicates that tert-butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of indolizines can possess significant antimicrobial properties. For instance, compounds similar to tert-butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine have demonstrated efficacy against Gram-positive bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Antitumor Effects

Preliminary investigations suggest that this compound may exhibit antitumor activity. In vitro studies have indicated that it can inhibit the growth of certain cancer cell lines by inducing apoptosis or cell cycle arrest. The specific pathways involved are still under investigation but may include modulation of signaling pathways related to cell proliferation and survival .

The biological activity of tert-butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.

- Receptor Modulation : It can potentially bind to receptors modulating cellular responses to growth factors and hormones.

Case Studies

A review of literature reveals several case studies highlighting the biological effects of similar indolizine derivatives:

- Study on Antimicrobial Activity : A derivative demonstrated minimum inhibitory concentration (MIC) values ranging from 1.49 to 5.95 µM against selected Gram-positive bacteria.

- Antitumor Study : An analog exhibited significant cytotoxicity against HL60 and MCF7 cell lines with IC50 values indicating effective inhibition at low concentrations .

Comparative Analysis

To contextualize the biological activity of tert-butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate within its chemical family, a comparison with other indolizine derivatives is useful:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate?

- Methodology : The compound can be synthesized via condensation reactions using 3-formyl-indole-2-carboxylate derivatives and aminothiazolones under reflux with acetic acid as a catalyst. For example, analogous indole-carboxylate syntheses involve refluxing 3-formyl-1H-indole-2-carboxylate (1.1 equiv) with 2-aminothiazol-4(5H)-one (1.0 equiv) in AcOH for 3–5 hours, achieving moderate yields .

- Key Considerations : Monitor reaction progress via TLC or GC-MS, and purify via column chromatography using ethyl acetate/hexane gradients to isolate the product.

Q. How can the functional groups in this compound be characterized spectroscopically?

- Methodology :

- FT-IR : Confirm the presence of carbonyl groups (C=O) at ~1700–1750 cm⁻¹ for the ester and dioxo moieties.

- NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). The indolizine protons show complex splitting in the aromatic region (6.5–8.5 ppm, ¹H) .

- MS : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing derivatives of this compound?

- Case Study : In analogous syntheses of indole-carboxylate derivatives, discrepancies in ¹H NMR integration ratios (e.g., unexpected splitting or missing peaks) often arise from incomplete Boc deprotection or solvent impurities. For example, residual acetic acid in crude products can suppress NH proton signals .

- Methodology :

- Repurify the compound via preparative HPLC (C18 column, acetonitrile/water gradient).

- Validate purity via differential scanning calorimetry (DSC) to detect polymorphic impurities .

Q. What strategies are effective for optimizing crystallization of tert-butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate?

- Methodology : Crystallization conditions for structurally related compounds (e.g., trifluoromethyl-dibenzenaheptaphane carboxamides) involve slow evaporation from polar aprotic solvents (e.g., DMF/water mixtures) at 4°C to stabilize hydrogen-bonded networks .

- Advanced Techniques :

- Use X-ray crystallography to confirm crystal packing and hydrogen-bonding motifs.

- Screen solvents (e.g., MTBE, ethyl acetate) and anti-solvents (hexane) to induce nucleation .

Q. How can researchers address low yields in multi-step syntheses involving this compound?

- Troubleshooting : Low yields in Boc-protection or reduction steps (e.g., NaBH₄-mediated reductions) may stem from competing side reactions. For example, over-reduction of ester groups can occur if reaction times exceed 2 hours .

- Optimization :

- Employ stoichiometric control (e.g., 1.0 equiv NaBH₄ at 0°C).

- Use additives like cerium chloride (CeCl₃) to suppress side reactions during reductions.

Data Analysis and Experimental Design

Q. What analytical methods are suitable for detecting trace impurities in this compound?

- Methodology :

- GC-MS : Use methyl tert-butyl ether (MTBE) as a solvent for derivatizing polar impurities, followed by splitless injection and electron ionization (EI) detection .

- HPLC-PDA : Employ a C18 column with a water/acetonitrile gradient (0.1% TFA) to separate and quantify impurities at 254 nm.

Q. How can researchers validate the stability of tert-butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate under varying storage conditions?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.